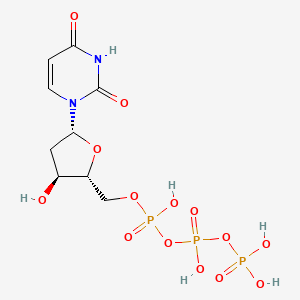

Deoxyuridine triphosphate

Description

Deoxyuridine triphosphate (dUTP) is an important molecule in the field of biochemistry and molecular biology. It is a nucleotide analog of thymidine triphosphate (TTP) and is formed in the de novo synthesis of DNA. dUTP is also used in many molecular biology experiments, such as DNA cloning and sequencing.

Scientific Research Applications

Rolling Circle Amplification (RCA)

RCA is a method used in molecular biology for the detection of molecules at low concentrations . Fluorescently labeled dUTPs, such as sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, are incorporated into the amplification product, allowing for direct detection . This approach has been applied to a large number of targets in molecular biology, extending the range of potential targets that can be detected .

Preamplification

Preamplification is a process often required when analyzing rare DNA and RNA molecules in limited sample sizes . The use of dUTP in combination with Cod uracil-DNA N-glycosylase (Cod UNG) treatment allows for the elimination of carry-over DNA, reducing the risk of contamination and ensuring accurate quantification .

Standard or Hot-Start PCR

dUTP is used in standard or hot-start PCR (Polymerase Chain Reaction), a common method used in molecular biology to amplify a single or a few copies of a piece of DNA .

Long-Range and High-Fidelity PCR

In long-range and high-fidelity PCR, dUTP is used to amplify long DNA sequences with high accuracy .

Quantitative PCR (qPCR) Assay

dUTP is used in qPCR assays, which are used to measure the quantity of a PCR product (often in real-time) .

cDNA Synthesis and RT-PCR

dUTP is used in the synthesis of complementary DNA (cDNA) and in Reverse Transcription PCR (RT-PCR), which is used to amplify and detect RNA .

Real-Time PCR and RT-PCR with Taq DNA Polymerase

dUTP is used in real-time PCR and RT-PCR with Taq DNA polymerase, a thermostable DNA polymerase used in PCR .

DNA Labeling

dUTP is used in DNA labeling, a technique used to identify, track, and purify DNA .

Nucleic Acid (DNA and RNA) Labeling & Oligo Synthesis

dUTP is used in the labeling of nucleic acids and in the synthesis of oligonucleotides, short DNA or RNA molecules .

properties

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Deoxyuridine triphosphate | |

CAS RN |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the primary function of deoxyuridine triphosphate (dUTP) in cells?

A1: While dUTP is a natural byproduct of de novo pyrimidine biosynthesis, its primary role is not as a building block for DNA. Instead, it serves as a precursor for deoxythymidine triphosphate (dTTP), an essential component of DNA. [, , , ]

Q2: What enzyme is responsible for preventing dUTP from being incorporated into DNA?

A2: Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) is the key enzyme that hydrolyzes dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate. This action maintains a low dUTP:dTTP ratio, preventing uracil misincorporation into DNA. [, , , , , , , ]

Q3: What are the consequences of uracil misincorporation into DNA?

A3: Uracil misincorporation can lead to DNA damage, including single and double-strand breaks, ultimately affecting genomic stability and potentially leading to cell death. [, , , ]

Q4: How is dUTP involved in the mechanism of action of fluoropyrimidine chemotherapeutic agents?

A4: Fluoropyrimidines, such as 5-fluorouracil (5-FU) and fluorodeoxyuridine (FdUrd), disrupt DNA synthesis by inhibiting thymidylate synthase (TS), an enzyme crucial for dTTP synthesis. This inhibition leads to an accumulation of dUTP and its subsequent misincorporation into DNA, contributing to the cytotoxic effects of these agents. [, , , , ]

Q5: Can dUTPase activity be a source of resistance to fluoropyrimidines?

A5: Yes, studies have shown that elevated dUTPase activity correlates with resistance to fluoropyrimidine-induced DNA damage and cytotoxicity in some cancer cells. Higher dUTPase levels can effectively hydrolyze dUTP, mitigating the effects of TS inhibition. [, ]

Q6: Does inhibiting dUTPase enhance the efficacy of TS-targeted therapies?

A6: Research suggests that inhibiting dUTPase in combination with TS-targeted therapies, such as FUdR or pemetrexed, enhances their efficacy in certain cancer cell lines, leading to increased cell death. [, ]

Q7: Do viruses, particularly herpesviruses, utilize dUTPase?

A7: Yes, many DNA-containing viruses, including herpesviruses, encode their own dUTPase enzymes. [, , , , , ]

Q8: What is the significance of viral dUTPases in infected cells?

A8: Viral dUTPases are essential for viral replication, ensuring efficient DNA synthesis by maintaining a low dUTP:dTTP ratio within infected cells. [, , ]

Q9: Beyond its enzymatic role, can viral dUTPase modulate host immune responses?

A10: Studies demonstrate that the EBV-encoded dUTPase can modulate both innate and adaptive immune responses. It can engage with Toll-Like Receptor 2 (TLR2), leading to NF-κB activation and the production of pro-inflammatory cytokines. [, , ]

Q10: How does EBV-encoded dUTPase potentially contribute to the pathogenesis of EBV-associated malignancies?

A11: Research suggests that EBV-dUTPase, through its interaction with TLR2, might contribute to chronic inflammation, a hallmark of many cancers. Additionally, it can modulate T-cell function, potentially promoting the survival and proliferation of EBV-immortalized B-cells, which may contribute to lymphomagenesis. [, , ]

Q11: What is the molecular formula of dUTP?

A11: The molecular formula of dUTP is C9H15N2O14P3. [Various sources provide this information indirectly]

Q12: What is the molecular weight of dUTP?

A12: The molecular weight of dUTP is 482.17 g/mol. [Various sources provide this information indirectly]

Q13: Are there specific spectroscopic techniques used to characterize dUTP?

A14: Various spectroscopic techniques, including UV-Vis spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize dUTP. [, , ]

Q14: How is dUTP utilized in molecular biology research?

A15: dUTP finds applications in various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing. For example, biotin-labeled dUTP can be incorporated into DNA during repair processes and subsequently visualized using electron microscopy. [, , ]

Q15: How does dUTP contribute to preventing carryover contamination in PCR?

A16: In PCR, substituting dTTP with dUTP allows for the use of uracil-N-glycosylase (UNG). This enzyme degrades any uracil-containing DNA, eliminating potential contamination from previous PCR reactions. [, ]

Q16: Can modified dUTP analogs be used to introduce functional groups into DNA?

A17: Yes, researchers have synthesized modified dUTP analogs carrying various functional groups, like fluorescent probes or biotin. These analogs can be incorporated into DNA using specific DNA polymerases, expanding the applications of DNAzymes and aptamers. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)